molecular formula C18H17ClN2O B11633369 6-chloro-N-(2-ethoxyphenyl)-2-methylquinolin-4-amine

6-chloro-N-(2-ethoxyphenyl)-2-methylquinolin-4-amine

Cat. No.: B11633369
M. Wt: 312.8 g/mol
InChI Key: ORJKUMHXLOSVDC-UHFFFAOYSA-N
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Description

6-chloro-N-(2-ethoxyphenyl)-2-methylquinolin-4-amine is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a chlorine atom at the 6-position, an ethoxyphenyl group at the nitrogen atom, and a methyl group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-ethoxyphenyl)-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Substitution with Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-ethoxyaniline.

    Methylation: The methyl group at the 2-position can be introduced using methylating agents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-ethoxyphenyl)-2-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-chloro-N-(2-ethoxyphenyl)-2-methylquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-ethoxyphenyl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-ethoxyphenyl)pyridine-3-carboxamide
  • 6-chloro-N-(2-ethoxyphenyl)pyrimidin-4-amine
  • 6-chloro-N-(2-ethoxyphenyl)nicotinamide

Uniqueness

6-chloro-N-(2-ethoxyphenyl)-2-methylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

6-chloro-N-(2-ethoxyphenyl)-2-methylquinolin-4-amine

InChI

InChI=1S/C18H17ClN2O/c1-3-22-18-7-5-4-6-16(18)21-17-10-12(2)20-15-9-8-13(19)11-14(15)17/h4-11H,3H2,1-2H3,(H,20,21)

InChI Key

ORJKUMHXLOSVDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC(=C2)C)Cl

Origin of Product

United States

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